N-[[(3-fluorophenyl)imino](phenyl)methyl]benzenesulfonamide
Description
N-[(3-fluorophenyl)iminomethyl]benzenesulfonamide is a chemical compound with the molecular formula C19H15FN2O2S and a molar mass of 354.4 g/mol . This compound is part of the sulfonamide family, which has been widely studied for its diverse biological activities, including antibacterial, antitumor, and antiviral properties .
Properties
Molecular Formula |
C19H15FN2O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C19H15FN2O2S/c20-16-10-7-11-17(14-16)21-19(15-8-3-1-4-9-15)22-25(23,24)18-12-5-2-6-13-18/h1-14H,(H,21,22) |
InChI Key |
UPIYMPIASCAUAE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(3-fluorophenyl)iminomethyl]benzenesulfonamide typically involves the amidation reaction. The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the sulfonamide bond . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity levels .
Chemical Reactions Analysis
N-[(3-fluorophenyl)iminomethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(3-fluorophenyl)iminomethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)iminomethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the cellular processes, leading to the suppression of tumor growth .
Comparison with Similar Compounds
N-[(3-fluorophenyl)iminomethyl]benzenesulfonamide can be compared with other sulfonamide derivatives such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a bromine atom, this compound also exhibits antibacterial and anticancer properties.
Sulofenur: Another sulfonamide derivative with potent anticancer activity.
Indisulam: Known for its antitumor properties and currently in clinical trials.
The uniqueness of N-[(3-fluorophenyl)iminomethyl]benzenesulfonamide lies in its specific molecular structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
